molecular formula C17H23N3O3 B15196586 1-((1-(4-Ethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine CAS No. 93778-14-4

1-((1-(4-Ethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine

Cat. No.: B15196586
CAS No.: 93778-14-4
M. Wt: 317.4 g/mol
InChI Key: XLMRKHPACLFOLT-UHFFFAOYSA-N
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Description

1-((1-(4-Ethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine is a synthetic organic compound featuring a piperazine core linked via a carbonyl group to a pyrrolidinone ring substituted with a 4-ethoxyphenyl moiety.

Properties

CAS No.

93778-14-4

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C17H23N3O3/c1-2-23-15-5-3-14(4-6-15)20-12-13(11-16(20)21)17(22)19-9-7-18-8-10-19/h3-6,13,18H,2,7-12H2,1H3

InChI Key

XLMRKHPACLFOLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:

  • Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a base, such as sodium hydroxide.
  • The reaction mixture is heated to facilitate the formation of the desired product.
  • The product is then purified through recrystallization to obtain pure 2,2’-Azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

  • Mixing acetone cyanohydrin and hydrazine hydrate in a reactor.
  • Maintaining the reaction temperature and pH to optimize the reaction rate.
  • Using continuous filtration and recrystallization techniques to purify the product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:

    Polymerization: Initiating the polymerization of monomers to form polymers.

    Oxidation: Reacting with oxygen to form peroxides.

    Reduction: Reacting with reducing agents to form amines.

Common Reagents and Conditions

    Polymerization: Typically conducted in the presence of monomers such as styrene or acrylonitrile, at elevated temperatures (50-70°C).

    Oxidation: Performed in the presence of oxygen or air, often at room temperature.

    Reduction: Carried out using reducing agents like sodium borohydride, under mild conditions.

Major Products Formed

    Polymerization: Polymers such as polystyrene or polyacrylonitrile.

    Oxidation: Peroxides and other oxidized derivatives.

    Reduction: Amines and other reduced products.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.

    Biology: Employed in the study of radical-induced biological processes and oxidative stress.

    Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.

    Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include:

    Radical Generation: Decomposition of 2,2’-Azobis(2-methylpropionitrile) to form nitrogen gas and two carbon-centered radicals.

    Polymerization: The radicals react with monomers to form growing polymer chains, propagating the reaction until termination occurs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antifungal Activity

Piperazine derivatives with aryl-substituted groups demonstrate significant antifungal activity. For example:

  • Compound 28e (1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine) inhibits Candida albicans hyphal development by interfering with virulence factors, showing efficacy at micromolar concentrations without cytotoxicity .
  • Compound 1c (1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine) also attenuates Candida species virulence, highlighting the importance of aryl-ether substituents and hydroxypropyl side chains .

Comparison with Target Compound: The target compound lacks the hydroxypropyl group but shares the 4-ethoxyphenyl moiety. Its pyrrolidinone carbonyl may enhance hydrogen bonding with fungal targets, though direct evidence of antifungal activity is absent in the evidence.

Compound Key Structural Features Antifungal Activity Cytotoxicity
28e 4-ethoxyphenyl + biphenylol-hydroxypropyl Strong inhibition of C. albicans None at µM levels
Target Compound 4-ethoxyphenyl + pyrrolidinone-carbonyl Not reported Not reported

Serotonin Receptor Ligands

Piperazines with substituted phenyl groups are known for 5-HT receptor modulation:

  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) : Selective 5-HT1B agonist (~65-fold selectivity over 5-HT1A) .
  • 1-(m-Chlorophenyl)piperazine (mCPP) : Mixed 5-HT1B/1C agonist with psychostimulant effects .
  • 1-(4-Methoxyphenyl)piperazine (MeOPP) : Recreational drug with amphetamine-like effects .

Comparison with Target Compound: The 4-ethoxyphenyl group in the target compound differs from the meta-substituted (e.g., trifluoromethyl, chloro) or para-methoxy groups in these ligands. The ethoxy group’s larger size and electron-donating nature may reduce 5-HT receptor affinity compared to smaller, electron-withdrawing substituents.

Anticancer Piperazine Derivatives

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives : Exhibit cytotoxicity against liver, breast, and colon cancer cell lines (e.g., HCT-116, IC₅₀ values in µM range) .
  • Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate : Synthesized via reductive amination; structural flexibility enhances interaction with cellular targets .

Comparison with Target Compound: The target compound’s pyrrolidinone group replaces the benzoyl or carbamate moieties in these derivatives. This structural difference may alter binding to kinase or tubulin targets, though cytotoxicity data are lacking .

PDE5 Inhibitors and Structural Mimics

  • Sildenafil Citrate: Contains a 4-ethoxyphenylsulfonyl-piperazine group linked to a pyrazolopyrimidinone core, targeting PDE5 .
  • Pseudovardenafil: A vardenafil analogue with a piperidine ring instead of ethylpiperazine, showing structural similarity to the target compound’s piperazine-pyrrolidinone framework .

Comparison with Target Compound: While the target compound shares the 4-ethoxyphenyl and piperazine motifs with sildenafil, it lacks the sulfonyl group and pyrazolopyrimidinone core critical for PDE5 inhibition. Its activity as a PDE inhibitor remains speculative .

Physicochemical and Metabolic Considerations

  • Lipophilicity : The ethoxy group increases lipophilicity compared to methoxy (MeOPP) but less than trifluoromethyl (TFMPP).
  • Metabolism : Likely undergoes CYP3A4-mediated N-dealkylation and CYP2D6-dependent hydroxylation, similar to other arylpiperazines .

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